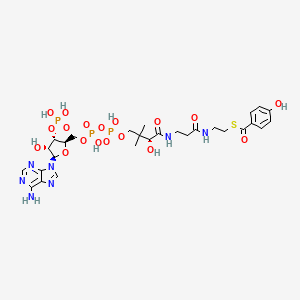

4-hydroxybenzoyl-CoA

Vue d'ensemble

Description

Le 4-hydroxybenzoyl-CoA est un composé qui joue un rôle significatif dans les voies métaboliques de certains micro-organismes. Il est un intermédiaire dans la dégradation des composés aromatiques, en particulier dans le catabolisme du 4-chlorobenzoate par les bactéries du sol telles que les espèces de Pseudomonas . Ce composé est impliqué dans diverses réactions biochimiques, ce qui en fait un sujet d'intérêt en biochimie et en sciences de l'environnement.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-hydroxybenzoyl-CoA peut être synthétisé par conversion enzymatique du 4-hydroxybenzoate. Le processus implique l'enzyme 4-hydroxybenzoate-CoA ligase, qui catalyse la réaction entre le 4-hydroxybenzoate, le coenzyme A et l'ATP pour former du this compound, de l'AMP et du diphosphate .

Méthodes de production industrielle

La production industrielle de this compound n'est pas largement rapportée, car il est généralement produit en petites quantités à des fins de recherche. La méthode de synthèse enzymatique mentionnée ci-dessus est la principale voie de sa préparation en laboratoire.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-hydroxybenzoyl-CoA subit plusieurs types de réactions chimiques, notamment :

Réduction : Il peut être réduit en benzoyl-CoA par l'enzyme this compound réductase.

Hydrolyse : L'enzyme this compound thioestérase catalyse l'hydrolyse du this compound en 4-hydroxybenzoate et coenzyme A.

Réactifs et conditions courants

Réduction : La réaction de réduction nécessite généralement un donneur d'électrons tel que le benzyl viologène réduit.

Hydrolyse : Les réactions d'hydrolyse sont catalysées par des enzymes spécifiques dans des conditions physiologiques.

Principaux produits

Réduction : Le principal produit est le benzoyl-CoA.

Hydrolyse : Les principaux produits sont le 4-hydroxybenzoate et le coenzyme A.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Bioremédiation : Il est impliqué dans la dégradation des polluants environnementaux tels que le 4-chlorobenzoate, ce qui le rend précieux dans les études de biorémédiation.

Métabolisme microbien : La recherche sur le this compound permet de comprendre les voies métaboliques des micro-organismes du sol et leur rôle dans l'environnement.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de réactions enzymatiques. L'enzyme this compound thioestérase l'hydrolyse en 4-hydroxybenzoate et coenzyme A, tandis que la this compound réductase le réduit en benzoyl-CoA . Ces réactions font partie des voies métaboliques qui dégradent les composés aromatiques, contribuant à la détoxication des polluants environnementaux.

Applications De Recherche Scientifique

4-Hydroxybenzoyl-CoA has several scientific research applications, including:

Bioremediation: It is involved in the degradation of environmental pollutants such as 4-chlorobenzoate, making it valuable in bioremediation studies.

Biochemistry: The study of enzymes that interact with this compound provides insights into protein folding, catalysis, and metabolic pathways.

Microbial Metabolism: Research on this compound helps understand the metabolic pathways of soil-dwelling microorganisms and their role in the environment.

Mécanisme D'action

4-Hydroxybenzoyl-CoA exerts its effects through enzymatic reactions. The enzyme this compound thioesterase hydrolyzes it to 4-hydroxybenzoate and coenzyme A, while this compound reductase reduces it to benzoyl-CoA . These reactions are part of the metabolic pathways that degrade aromatic compounds, contributing to the detoxification of environmental pollutants.

Comparaison Avec Des Composés Similaires

Composés similaires

Benzoyl-CoA : Structure similaire mais sans le groupe hydroxyle en position para.

4-chlorobenzoyl-CoA : Contient un atome de chlore au lieu d'un groupe hydroxyle en position para.

Unicité

Le 4-hydroxybenzoyl-CoA est unique en raison de son rôle dans des réactions enzymatiques spécifiques qui impliquent le groupe hydroxyle en position para. Ce groupe fonctionnel lui permet de participer à des voies biochimiques uniques, en particulier dans la dégradation des composés aromatiques chlorés .

Propriétés

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVXPVBFJBTNIJ-TYHXJLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950415 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27718-41-8 | |

| Record name | Coenzyme A, S-(4-hydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27718-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzoyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-5-phenyl-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1221889.png)

![4-methyl-N-[1-[2-(1-pyrrolidinyl)ethyl]-2-benzimidazolyl]benzamide](/img/structure/B1221890.png)